molecular formula C16H23Cl2NO3 B6009385 Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B6009385
M. Wt: 348.3 g/mol
InChI Key: BUPXXVYRGNUFOW-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chlorophenoxyethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the chlorophenoxyethyl group, which imparts distinct chemical and biological properties. This group enhances its potential for various chemical reactions and increases its biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3.ClH/c1-2-20-16(19)13-6-5-9-18(12-13)10-11-21-15-8-4-3-7-14(15)17;/h3-4,7-8,13H,2,5-6,9-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXXVYRGNUFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCOC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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